(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(2)11-21-14-5-6-15-16(9-14)22-17(18(15)20)8-13-4-3-7-19-10-13/h3-10H,1,11H2,2H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGMESOEGNAEE-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CN=CC=C3)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CN=CC=C3)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also known as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antioxidant activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H18O4, with a molecular weight of 322.4 g/mol. Its structure features a benzofuran core modified with a pyridine moiety and an allyl ether group, which may contribute to its biological activity.
Cytotoxicity
Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Case Study 1 : A study evaluated the cytotoxicity of the compound using the MTT assay on human breast cancer cells (MCF-7). The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties of (2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one were investigated through various assays:
- DPPH Assay : In vitro studies demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. The half-maximal effective concentration (EC50) was found to be around 30 µg/mL, comparable to standard antioxidants like ascorbic acid .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating oxidative stress levels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs: Benzofuran-3-one Derivatives
Compounds sharing the benzofuran-3-one core but differing in substituents are critical for understanding structure-property relationships:
Key Observations :
Functional Analogs: Heterocyclic Derivatives with Benzylidene Groups
Compounds with benzylidene moieties but differing core structures highlight functional similarities:
Key Observations :
- The cyanobenzylidene group in 11b results in a higher molecular weight and distinct IR absorption compared to alkyl-substituted analogs like 11a.
- Both compounds exhibit moderate synthetic yields (~68%), suggesting robust condensation methodologies applicable to benzofuran derivatives .
Preparation Methods
Cyclization of 1,3-Cyclohexanedione Derivatives
A validated approach for constructing the dihydrobenzofuranone core begins with 5-substituted-1,3-cyclohexanedione precursors. For example, 5-(2-hydroxyphenyl)-1,3-cyclohexanedione undergoes acid-catalyzed cyclization to yield 6-hydroxy-2,3-dihydro-1-benzofuran-3-one.
Procedure :
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Dissolve 5-(2-hydroxyphenyl)-1,3-cyclohexanedione (10 mmol) in glacial acetic acid (50 mL).
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Reflux at 120°C for 8–12 hours under nitrogen.
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Cool, dilute with ice water, and extract with ethyl acetate.
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Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the core structure (Yield: 78–82%).
| Parameter | Value |
|---|---|
| Substrate | 6-Hydroxy-2,3-dihydro-1-benzofuran-3-one |
| Alkylating Agent | Methallyl bromide (1.2 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Acetone |
| Temperature | Reflux (60°C) |
| Time | 6–8 hours |
| Yield | 85–90% |
Procedure :
Mitsunobu Reaction for Sterically Hindered Substrates
For substrates with poor reactivity, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient ether formation.
Conditions :
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Methallyl alcohol (1.5 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv) in THF, 0°C to room temperature, 12 hours (Yield: 88%).
Formation of the (Z)-Pyridin-3-ylmethylidene Double Bond
Knoevenagel Condensation
The exocyclic double bond is established via condensation between 2-oxo-2,3-dihydro-1-benzofuran-3-one and pyridine-3-carbaldehyde.
Optimized Protocol :
| Component | Quantity |
|---|---|
| 6-Methallyloxy-2,3-dihydro-1-benzofuran-3-one | 1.0 equiv |
| Pyridine-3-carbaldehyde | 1.2 equiv |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (80°C) |
| Time | 24 hours |
| Yield (Z-isomer) | 65–70% |
Procedure :
Stereochemical Control and Isomer Separation
The Z-selectivity arises from kinetic control under mild conditions. To isolate the Z-isomer:
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Perform column chromatography using silica gel and a gradient of ethyl acetate in hexane.
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Analyze fractions by ¹H-NMR; the Z-isomer exhibits a distinct vinyl proton coupling constant (J = 10–12 Hz).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Alkylation-Condensation
A streamlined approach combines alkylation and condensation in a single reactor:
Metal-Catalyzed Dehydrogenation
Mn(OAc)₃-mediated dehydrogenation of dihydrobenzofuranones offers an alternative route to conjugated enones:
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Treat 6-methallyloxy-2,3-dihydro-1-benzofuran-3-one with Mn(OAc)₃ in acetic acid.
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Stir at 90°C for 6 hours to form the α,β-unsaturated ketone.
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Condense with pyridine-3-carbaldehyde under basic conditions (Yield: 55–60%).
Analytical Characterization and Validation
Spectroscopic Data
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¹H-NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyridine-H), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 7.8 Hz, 1H, pyridine-H), 7.45 (m, 1H, pyridine-H), 6.95 (s, 1H, benzofuran-H), 6.32 (s, 1H, =CH), 5.25 (s, 2H, OCH₂C(CH₃)=CH₂), 4.85 (s, 2H, CH₂CO), 1.85 (s, 6H, C(CH₃)₂).
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HRMS (ESI+) : m/z calculated for C₁₉H₁₈NO₃ [M+H]⁺: 316.1312; found: 316.1309.
Q & A
Q. What are the optimal synthetic routes for preparing (2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran-3-one core. Key steps include:
- Condensation : Formation of the pyridinylmethylidene group via Knoevenagel condensation between a substituted benzofuranone and pyridine-3-carbaldehyde under basic conditions (e.g., piperidine in ethanol) .
- Etherification : Introduction of the 2-methylprop-2-en-1-yl (isoprenyl) group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like tetrabutylammonium bromide .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer, confirmed by NOESY NMR to validate stereochemistry .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., pyridinylmethylidene proton at δ 8.5–9.0 ppm; isoprenyl methyl groups at δ 1.6–1.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm and C-O-C ether linkage at ~1250 cm .
- HPLC-MS : Assess purity (>95%) and molecular ion peak matching the exact mass (calculated: 323.12 g/mol; observed: [M+H] at 324.13) .
Q. What are the primary challenges in isolating the Z-isomer of this compound?
Methodological Answer: The Z/E isomerization equilibrium during synthesis complicates isolation. Mitigation strategies include:
- Low-Temperature Reactions : Conduct condensation steps at 0–5°C to favor kinetic Z-isomer formation .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to resolve isomers .
- Crystallization : Recrystallize from ethanol/dichloromethane to enrich Z-isomer yield, verified by single-crystal X-ray diffraction .
Advanced Research Questions
Q. How do substituents (e.g., pyridinylmethylidene, isoprenyloxy) influence the compound’s photophysical properties?
Methodological Answer: The pyridinylmethylidene group enhances π-conjugation, shifting UV-Vis absorption to ~350 nm (ε > 10,000 Mcm), while the isoprenyloxy group introduces steric effects that reduce fluorescence quantum yield (Φ < 0.1). Experimental approaches:
Q. What mechanistic insights explain conflicting bioactivity data in cancer cell lines?
Methodological Answer: Discrepancies in IC values (e.g., 2–50 µM across studies) may arise from:
- Cellular Uptake Variability : Use LC-MS to quantify intracellular compound levels, correlating with cytotoxicity assays .
- Metabolic Instability : Incubate with liver microsomes to identify oxidative metabolites (e.g., hydroxylation at the isoprenyl group) that reduce potency .
- Target Engagement : Employ thermal shift assays to validate binding to proposed targets (e.g., kinase enzymes) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Predictions : Use SwissADME to predict poor oral bioavailability (high logP > 3.5) and guide structural modifications (e.g., adding polar groups) .
- Molecular Dynamics Simulations : Simulate interactions with CYP3A4 to identify metabolic hotspots for deuterium substitution, enhancing metabolic stability .
- Docking Studies : Model binding to the ATP-binding pocket of EGFR kinase to prioritize derivatives with improved affinity (ΔG < -8 kcal/mol) .
Data Contradiction Analysis
Q. Why do studies report divergent results on the compound’s antioxidant activity?
Methodological Answer: Variability in DPPH/ABTS assay outcomes (e.g., EC = 10–100 µM) may stem from:
- Radical Scavenging Mechanism : The pyridinyl group may act as both electron donor (at pH 7.4) and acceptor (at pH 5.0), altering activity .
- Auto-Oxidation Artifacts : Control experiments under inert atmosphere (N) to confirm genuine antioxidant effects vs. solvent interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
